molecular formula C6H9F3O2 B185686 Isobutyl trifluoroacetate CAS No. 17355-83-8

Isobutyl trifluoroacetate

Cat. No.: B185686
CAS No.: 17355-83-8
M. Wt: 170.13 g/mol
InChI Key: JNDIDDMPBOLGER-UHFFFAOYSA-N
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Description

Isobutyl trifluoroacetate (CAS 17355-83-8) is a chemical compound with the molecular formula C6H9F3O2 and a molecular weight of 170.13 g/mol . It is an ester characterized by the presence of a trifluoroacetyl group. This compound is reported to have a boiling point of approximately 93°C and is considered to have an ultra-fast evaporation rate, properties that are critical for planning its use in laboratory synthesis and work-up procedures . While specific toxicological studies on this exact ester are limited in the available literature, its key research value lies in its role as a building block in organic synthesis. Compounds containing the trifluoroacetyl group, such as Ethyl Trifluoroacetate, are recognized as important fine chemical intermediates. They are widely used in the preparation of various products, including pharmaceuticals, pesticides, dyes, and liquid crystals . A primary application of such reagents is acting as a protecting group for amines during synthetic sequences, helping to direct reactions and improve yields . The trifluoroacetyl group can alter the reactivity and properties of molecules, making this compound a valuable reagent for researchers developing new synthetic methodologies or creating specialized chemical entities. This product is provided For Research Use Only. It is not intended for human or animal consumption, nor for use in diagnostic, therapeutic, or cosmetic procedures. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory, using personal protective equipment.

Properties

CAS No.

17355-83-8

Molecular Formula

C6H9F3O2

Molecular Weight

170.13 g/mol

IUPAC Name

2-methylpropyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C6H9F3O2/c1-4(2)3-11-5(10)6(7,8)9/h4H,3H2,1-2H3

InChI Key

JNDIDDMPBOLGER-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C(F)(F)F

Canonical SMILES

CC(C)COC(=O)C(F)(F)F

Synonyms

Acetic acid, 2,2,2-trifluoro-, 2-Methylpropyl ester

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Isobutyl trifluoroacetate undergoes hydrolysis under acidic or basic conditions to yield trifluoroacetic acid (TFA) and isobutanol. The reaction proceeds via nucleophilic attack on the carbonyl carbon, facilitated by the electron-deficient nature of the trifluoromethyl group.

Key Conditions and Products:

Reaction TypeConditionsMajor ProductsYield
Acidic HydrolysisH<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub>, 60–70°CTrifluoroacetic acid + Isobutanol>90%
Basic HydrolysisNaOH (1M), 25°CTrifluoroacetate salt + Isobutanol~85%

Mechanistic studies using <sup>19</sup>F NMR reveal rapid trifluoroacetate release during hydrolysis, with transient intermediates observed at δ = -83.0 ppm . The reaction is irreversible under strong acidic conditions due to TFA’s high stability (pK<sub>a</sub> ≈ 0.23) .

Nucleophilic Substitution Reactions

The trifluoroacetyl group acts as a leaving group in substitution reactions, particularly with amines or alcohols. For example:
C6H9F3O2+RNH2RNHCOCF3+C4H9OH\text{C}_6\text{H}_9\text{F}_3\text{O}_2+\text{RNH}_2\rightarrow \text{RNHCOCF}_3+\text{C}_4\text{H}_9\text{OH}

Notable Examples:

  • Amidation : Reacting with benzylamine in THF at 25°C produces N-benzyltrifluoroacetamide (87% yield) .

  • Transesterification : Methanol in the presence of K<sub>2</sub>CO<sub>3</sub> yields methyl trifluoroacetate (76% yield) .

Steric hindrance from the isobutyl group slows reactivity compared to smaller esters like methyl trifluoroacetate .

Acid-Catalyzed Cleavage

Protonation of the ester oxygen increases electrophilicity at the carbonyl carbon, enabling nucleophilic attack (Figure 1). This follows an S<sub>N</sub>2-like mechanism, with the trifluoroacetate ion as the leaving group .

Base-Promoted Reactions

In basic media, hydroxide ions deprotonate the ester, forming a tetrahedral intermediate that collapses to release TFA (Figure 2). Isotopic labeling studies confirm <sup>18</sup>O incorporation in the alcohol product .

Stability and Side Reactions

  • Thermal Decomposition : At >150°C, decarboxylation occurs, producing CO<sub>2</sub> and isobutyl fluoride.

  • Oxidation : Ozone or peroxides oxidize the isobutyl group to form ketones or carboxylic acids .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural attributes of isobutyl trifluoroacetate with related esters:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features
This compound C₆H₉F₃O₂* 170.13 (calculated) N/A Aliphatic ester with branched alkyl chain
Isopropyl trifluoroacetate C₅H₇F₃O₂ 156.10 73 Volatile liquid, moisture-sensitive
Phenyl trifluoroacetate C₈H₅F₃O₂ 190.12 N/A Aromatic ester, stable under standard conditions
1-Octyl trifluoroacetate C₁₀H₁₇F₃O₂ 226.24 N/A Long-chain ester, lower volatility

*Calculated based on analogous compounds.

Key Observations :

  • Branching vs. Chain Length : this compound’s branched structure may confer lower viscosity and higher volatility compared to linear-chain esters like 1-octyl trifluoroacetate .
  • Aromatic vs. Aliphatic : Phenyl trifluoroacetate exhibits greater resonance stabilization, making it less reactive in nucleophilic substitutions compared to aliphatic esters .

Preparation Methods

Reaction Mechanism and Conditions

The direct reaction of trifluoroacetyl chloride (TFACl) with isobutanol follows a nucleophilic acyl substitution mechanism. The alcohol attacks the electrophilic carbonyl carbon of TFACl, displacing chloride and forming hydrogen chloride (HCl) as a byproduct. Key operational parameters include:

  • Temperature : Maintained between -20°C and 25°C to minimize side reactions (e.g., alcohol oxidation or ester decomposition).

  • Solvent : The product itself acts as a solvent, enabling a homogeneous reaction medium without external solvents.

  • Stoichiometry : A slight excess of TFACl (1.1–1.2 equivalents) ensures complete alcohol conversion.

Example Protocol (adapted from ethyl trifluoroacetate synthesis):

  • Cool a heel of isobutyl trifluoroacetate (180 g) to -20°C.

  • Add TFACl (132.5 g) dropwise while maintaining -20°C to -25°C.

  • Introduce isobutanol (48.6 g) over 60 minutes, followed by an additional 12.1 g over 45 minutes.

  • Warm the mixture to room temperature with stirring, using a NaOH scrubber to trap HCl gas.

  • Distill the crude product at atmospheric pressure to achieve >99% purity.

Yield : ~95–97% (estimated from analogous reactions).

Purification and Byproduct Management

Hydrogen chloride removal is critical to prevent equipment corrosion and product degradation. The use of NaOH scrubbers neutralizes HCl, while distillation separates the ester from unreacted starting materials.

Synthesis via Trifluoroacetyl Fluoride and Potassium Fluoride

Catalytic Fluoride-Mediated Route

This method employs trifluoroacetyl fluoride (TFAF) and isobutanol in the presence of potassium fluoride (KF), which acts as both a catalyst and a base. The reaction proceeds via a similar mechanism but avoids HCl generation, making it environmentally favorable.

Key Parameters :

  • Solvent System : A mixture of dichloroethane (C₂H₄Cl₂) and ether (1:0.5–1:3 v/v) enhances reagent miscibility.

  • Molar Ratios : KF:TFAF = 1:1–2:1 to ensure complete fluoride scavenging.

  • Temperature : Room temperature (25°C) or mildly elevated (45°C).

Example Protocol (adapted from propyl trifluoroacetate synthesis):

  • Mix isobutanol (12 kg) with KF (5.8 kg) in a reactor.

  • Add C₂H₄Cl₂:ether (1:1 v/v) as a co-solvent.

  • Introduce TFAF gas (11.6 kg) over 3.5–5 hours at 45°C.

  • Filter solid KHF₂ byproduct and distill the filtrate.

  • Neutralize KHF₂ with KOH to regenerate KF for reuse.

Yield : 92.9–99.4% (reported for analogous esters).

Environmental and Economic Advantages

  • Waste Minimization : KHF₂ is converted back to KF, reducing catalyst consumption.

  • Safety : Eliminates corrosive HCl gas, simplifying reactor design.

Comparative Analysis of Methods

ParameterTFACl RouteTFAF-KF Route
Byproducts HCl (gaseous)KHF₂ (solid)
Catalyst NoneKF (recyclable)
Reaction Temperature -25°C to 25°C25°C to 45°C
Yield 95–97%92.9–99.4%
Purity Post-Distillation >99%>99%

Industrial-Scale Considerations

Equipment Design

  • TFACl Route : Requires corrosion-resistant materials (e.g., Hastelloy) and HCl scrubbers.

  • TFAF-KF Route : Standard glass-lined reactors suffice due to milder conditions.

Cost Implications

  • TFACl : Lower raw material cost but higher operational expenses for gas handling.

  • TFAF : Higher reagent cost offset by KF recycling and reduced waste treatment.

Emerging Innovations and Optimizations

Recent advances focus on continuous-flow systems to enhance heat transfer and reduce reaction times. For example, microreactors enable precise temperature control during TFACl-alcohol reactions, minimizing thermal degradation .

Q & A

Q. What are the optimal synthetic protocols for preparing isobutyl trifluoroacetate, and how do reaction conditions influence yield?

this compound can be synthesized under basic conditions using sodium alkoxide and trifluoroacetate esters. A key driving force is the formation of sodium trifluoroacetate, which facilitates acetal formation. This method is orthogonal to acid-sensitive protecting groups, making it suitable for substrates incompatible with acidic conditions. Reaction parameters such as temperature (e.g., 0–25°C), stoichiometry, and solvent polarity should be optimized to avoid side reactions like hydrolysis .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Thermal Analysis : Differential scanning calorimetry (DSC) can identify decomposition temperatures and phase transitions.
  • Spectroscopy : NMR (¹H, ¹³C, and ¹⁹F) confirms structural assignments, while FT-IR detects trifluoroacetate C=O stretching (~1780 cm⁻¹).
  • Chromatography : HPLC with UV detection (λ = 210 nm) or GC-MS quantifies purity and identifies volatile byproducts .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to minimize hydrolysis.
  • Neutralize waste with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. What mechanistic insights explain the leaving group ability of trifluoroacetate in substitution and elimination reactions?

Trifluoroacetate exhibits higher leaving group reactivity in gas-phase Sₙ2/E2 reactions (reactivity order: I⁻ > CF₃COO⁻ > Br⁻) compared to condensed phase (I⁻ > Br⁻ > CF₃COO⁻). This discrepancy arises from solvation effects, which stabilize Br⁻ more than CF₃COO⁻ in solution. Gas-phase studies (MP2/6-311+G(d,p)) confirm that exothermicity drives reactivity, independent of solvation .

Q. How can researchers deconvolute trifluoroacetate decomposition products in catalytic studies?

  • Mass Spectrometry : Monitor CO₂ (m/z = 44) and CF₃ (m/z = 69) fragments.
  • Infrared Spectroscopy : Quantify CF₃ signals (1250–1150 cm⁻¹) and CH₃ (acetate) signals (1370–1450 cm⁻¹) to distinguish trifluoroacetate and acetate contributions.
  • Isotopic Labeling : Use ¹³C-labeled CO₂ to track decarboxylation pathways .

Q. What experimental strategies address contradictions in trifluoroacetate’s reactivity across different studies?

  • Solvent Screening : Compare reactivity in polar aprotic (DMF, DMSO) vs. protic (H₂O, TFA) solvents to isolate solvation effects.
  • Surface Coverage Analysis : Use galvanostatic transients to measure adsorbed intermediates during electrochemical decarboxylation (e.g., Kolbe reaction), where trifluoroacetate forms monolayers, unlike multilayer deposits in aqueous systems .

Q. How does this compound perform as a reagent in peptide synthesis and modification?

It serves as a trifluoroacetylation agent for amine protection in peptide synthesis. For example, in LL-37 peptide fragments, trifluoroacetate salts are stabilized via ion-pairing, confirmed by MALDI-TOF (>95% purity). However, residual trifluoroacetate in final products requires dialysis or lyophilization for removal .

Key Considerations for Researchers

  • Contradiction Management : Reconcile gas-phase and solution-phase data by accounting for solvation and surface adsorption effects.
  • Method Validation : Cross-validate analytical results (e.g., NMR with HPLC) to ensure accuracy in purity assessments.
  • Safety Protocols : Adhere to waste disposal guidelines to mitigate environmental hazards from trifluoroacetic acid byproducts.

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